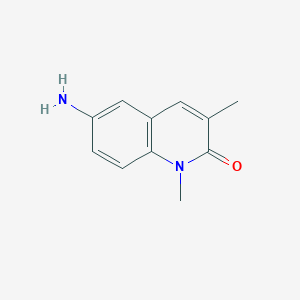

6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one

CAS No.: 1425927-75-8

Cat. No.: VC2593388

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1425927-75-8 |

|---|---|

| Molecular Formula | C11H12N2O |

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | 6-amino-1,3-dimethylquinolin-2-one |

| Standard InChI | InChI=1S/C11H12N2O/c1-7-5-8-6-9(12)3-4-10(8)13(2)11(7)14/h3-6H,12H2,1-2H3 |

| Standard InChI Key | FSPMDZJWOCCHDG-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=CC(=C2)N)N(C1=O)C |

| Canonical SMILES | CC1=CC2=C(C=CC(=C2)N)N(C1=O)C |

Introduction

Chemical Identity and Properties

6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one is a quinolinone derivative with specific functional groups that define its chemical identity and reactivity. The compound possesses a dihydroquinolin-2-one core structure with an amino group and methyl substituents in defined positions.

Structural Characteristics

The compound is characterized by several key structural features that contribute to its chemical identity: an amino group positioned at the 6th position of the quinoline ring, methyl groups at the 1st and 3rd positions, and a carbonyl group at the 2nd position. This unique arrangement of functional groups creates a molecule with distinctive chemical and biological properties. The nitrogen atom in the quinoline ring, together with the carbonyl oxygen, can participate in hydrogen bonding interactions, which may play important roles in its biological activities.

Physical and Chemical Properties

The basic physical and chemical properties of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one are summarized in the table below:

| Property | Value |

|---|---|

| CAS Registry Number | 1425927-75-8 |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| Appearance | Not specified in sources |

| Solubility | Not specified in sources |

| Structure Type | Heterocyclic compound (quinoline derivative) |

| Functional Groups | Amino group, methyl groups, carbonyl group |

The compound contains a dihydroquinolin-2-one core structure which gives it certain reactivity patterns characteristic of lactams, while the amino group at the 6-position provides a site for potential derivatization.

Synthesis Methods

The synthesis of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one and closely related compounds has been documented using various methodologies. These synthetic routes demonstrate the practical approaches to obtaining this compound for research and development purposes.

Multi-Step Synthesis

A notable synthetic approach for producing similar quinolinone compounds involves a multi-step sequence that can be performed on a multi-gram scale. While this specific method was documented for 6-amino-1,3-dimethylquinolin-2(1H)-one, it provides valuable insights for synthesizing our target compound .

The synthesis typically begins with 3-methylquinoline as the starting material, which undergoes oxidation with mCPBA to form an N-oxide intermediate. This intermediate then undergoes rearrangement and hydrolysis with aqueous NaOH to produce 3-methylquinolin-2(1H)-one. Selective N-methylation is achieved using NaH and MeI in DMF, followed by nitration with KNO₃ in concentrated H₂SO₄. The final step involves reduction of the nitro group to an amino group, commonly accomplished through catalytic hydrogenation .

Alternative Reduction Approach

For similar compounds like 6-Amino-1-Methyl-3,4-dihydroquinolin-2(1H)-one, an alternative synthesis method has been documented. This approach involves the reduction of a nitro precursor using iron powder and ammonium chloride, which could potentially be adapted for our target compound .

The procedure typically involves suspending the nitro precursor in a mixture of ethanol and water, adding ammonium chloride, and then introducing iron powder in portions. The reaction mixture is heated at reflux for a defined period (approximately 2 hours), cooled to room temperature, filtered through celite, and then extracted with ethyl acetate. This method has been reported to yield the amino compound with high efficiency (97% yield) .

Chemical Reactions and Reactivity

The chemical structure of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one features several reactive sites that can participate in various chemical transformations. These reactive sites provide opportunities for structural modifications and the development of derivatives with enhanced or altered properties.

Reactivity of the Amino Group

The primary amino group at the 6-position is a key reactive site that can undergo various transformations. This group can participate in substitution reactions, such as sulfonylation reactions with sulfonyl chlorides to form sulfonamides . The amino group can also undergo other typical amine reactions including acylation, alkylation, and condensation reactions with aldehydes or ketones. These reactions provide routes to a wide range of derivatives with potentially useful biological or material properties.

Modifications of the Quinolinone Core

The dihydroquinolin-2-one core provides additional opportunities for chemical modifications. The carbonyl group at the 2-position can participate in nucleophilic addition reactions, while the methyl group at the 3-position may undergo functionalization through various reactions including oxidation, halogenation, or deprotonation followed by alkylation. These modifications can lead to the development of libraries of compounds with diverse structures and properties.

Applications and Research Significance

6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one has several potential applications across different fields, stemming from its unique chemical structure and reactivity profile.

Building Block in Organic Synthesis

One of the primary uses of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one is as a building block in organic synthesis. The presence of the reactive amino group makes it valuable for creating more complex molecules through derivatization. This utility in synthetic chemistry positions the compound as an important intermediate for developing diverse chemical libraries for drug discovery and materials science.

Medicinal Chemistry Applications

The quinolinone scaffold appears in numerous biologically active compounds, suggesting potential medicinal applications for 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one and its derivatives. Research indicates that similar compounds may have applications as inhibitors of proteins involved in cancer pathways, such as BCL6 . This makes the compound of interest for oncological research, particularly in the context of B-cell lymphomas and related conditions.

Related Compounds and Structural Analogues

Several compounds structurally related to 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one have been documented in the literature, providing context for understanding the broader family of compounds to which it belongs.

Structural Variations

A close structural analogue is 6-Amino-1,3-dimethyl-3,4-dihydro-1H-quinolin-2-one (CAS: 1267973-48-7), which differs in the position of the dihydro functionality . Another related compound is 6-Amino-1-Methyl-3,4-dihydroquinolin-2(1H)-one (CAS: 233775-30-9), which lacks the methyl group at the 3-position . These variations in structure can lead to differences in chemical reactivity, physical properties, and biological activity.

Functional Derivatives

Various functional derivatives of the basic quinolinone structure have been synthesized, including sulfonamides formed by reaction of the amino group with sulfonyl chlorides . These derivatives have been evaluated for their binding to bromodomain-containing proteins, demonstrating how the basic scaffold can be modified to target specific biological activities. The table below summarizes some related compounds:

| Compound | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one | 1425927-75-8 | C₁₁H₁₂N₂O | Reference compound |

| 6-Amino-1,3-dimethyl-3,4-dihydro-1H-quinolin-2-one | 1267973-48-7 | C₁₁H₁₄N₂O | Dihydro at 3,4-position |

| 6-Amino-1-Methyl-3,4-dihydroquinolin-2(1H)-one | 233775-30-9 | C₁₀H₁₂N₂O | No methyl at 3-position |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume